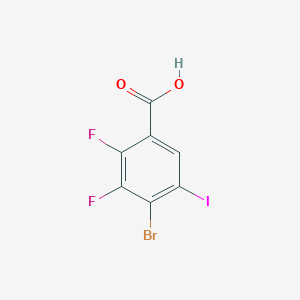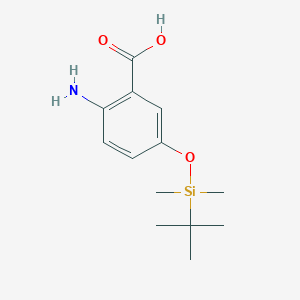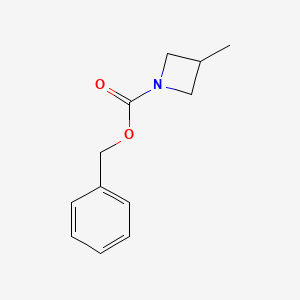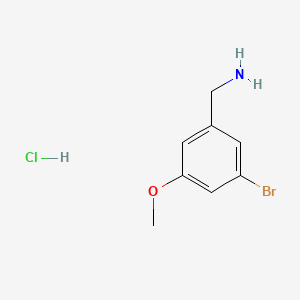![molecular formula C11H11BF3K B13452318 Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide is a chemical compound with the molecular formula C11H11BF3K. It is a boron-containing compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a boron reagent. One common method is the reaction of 3-phenylbicyclo[1.1.1]pentane with potassium trifluoroborate under specific conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the bicyclo[1.1.1]pentane core .
Applications De Recherche Scientifique
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with unique structural features.
Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Its unique structural properties are explored in drug discovery, particularly as a bioisostere for other functional groups.
Mécanisme D'action
The mechanism by which potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide exerts its effects depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical transformations. In biological applications, the boron atom can interact with biological molecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro({3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl})boranuide: This compound features a similar bicyclo[1.1.1]pentane core but with different substituents, leading to distinct reactivity and applications.
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})borate: Another closely related compound with similar structural features but different chemical properties.
Uniqueness
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide is unique due to its combination of a highly strained bicyclo[1.1.1]pentane core and a boron-containing functional group. This combination imparts unique reactivity and stability, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H11BF3K |
|---|---|
Poids moléculaire |
250.11 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-phenyl-1-bicyclo[1.1.1]pentanyl)boranuide |
InChI |
InChI=1S/C11H11BF3.K/c13-12(14,15)11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1 |
Clé InChI |
JXFAONAZRHELLS-UHFFFAOYSA-N |
SMILES canonique |
[B-](C12CC(C1)(C2)C3=CC=CC=C3)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


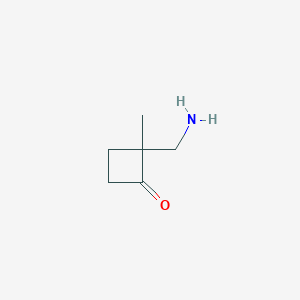
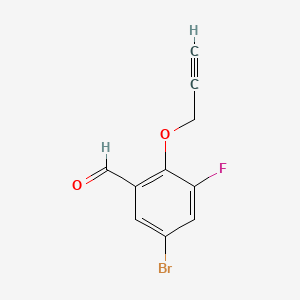
![Spiro[2.2]pentan-1-ol](/img/structure/B13452247.png)
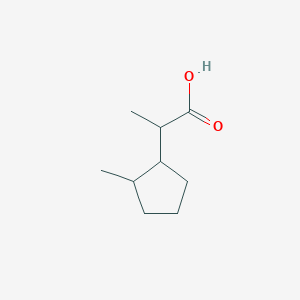
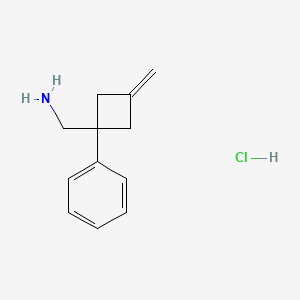
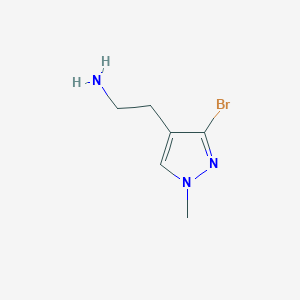
![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
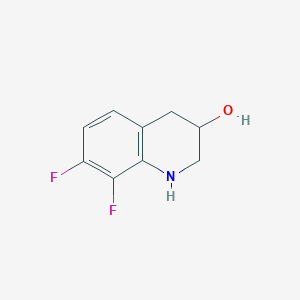
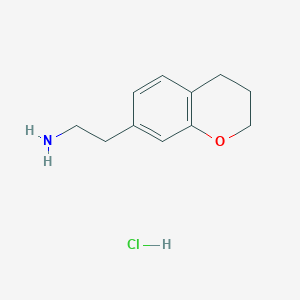
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
